N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide
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Overview
Description
N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core and a benzenesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide typically involves the reaction of 3-methyl-2-oxo-1,2,3,4-tetrahydroquinazoline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes, potentially inhibiting their activity. The benzenesulfonamide group may enhance the compound’s binding affinity to certain proteins or receptors, thereby modulating their function. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring.
Indole derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities.
Triazine derivatives: These compounds also contain nitrogen-rich heterocycles and have applications in various fields.
Uniqueness: N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide is unique due to its combination of a quinazolinone core and a benzenesulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H15N3O3S/c1-18-10-11-9-12(7-8-14(11)16-15(18)19)17-22(20,21)13-5-3-2-4-6-13/h2-9,17H,10H2,1H3,(H,16,19) |
InChI Key |
HMSVJVMCNPXKSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
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